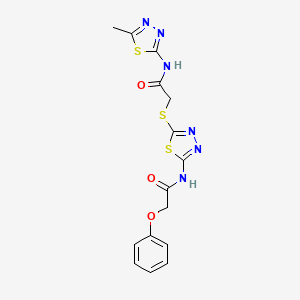

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound belonging to the thiadiazole derivatives family

Properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3S3/c1-9-18-19-13(26-9)17-12(23)8-25-15-21-20-14(27-15)16-11(22)7-24-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,20,22)(H,17,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZPAXZKFLFDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with phenoxyacetic acid derivatives under specific conditions to form the desired thiadiazole structure.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reactions with nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction typically results in the formation of amines or alcohols.

Substitution reactions can produce various derivatives depending on the substituents involved.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes two thiadiazole rings and an acetamide group. The synthesis typically involves multi-step reactions that may include amidation and condensation processes. For instance, similar compounds have been synthesized using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in acetonitrile at room temperature . The structural characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activities. For example, studies on related compounds have demonstrated their effectiveness against various cancer cell lines including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) .

Case Study:

A study evaluated a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives for their cytotoxic effects. These derivatives were tested using the MTT assay against multiple cancer cell lines. While none surpassed doxorubicin's efficacy, certain compounds showed promising results with IC50 values indicating effective cytotoxicity at low concentrations .

Other Pharmacological Activities

Thiadiazole derivatives have been reported to possess a wide range of pharmacological activities beyond anticancer effects. These include:

- Antibacterial : Effective against various bacterial strains.

- Antifungal : Demonstrated activity against fungal infections.

- Anti-inflammatory : Potential for reducing inflammation in various conditions.

- Antidiabetic : Some derivatives show promise in managing diabetes through glucose regulation .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological evaluations are typically conducted to assess the compound's safety in vivo and in vitro. Studies often involve determining the LD50 (lethal dose for 50% of the population) and examining potential side effects on vital organs.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in cellular processes, leading to its biological activities. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

5-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]-1,3,4-thiadiazol-2-amine

N-(4-nitrophenyl)acetohydrazonoyl bromide

1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its unique structural features and potential applications. Its ability to interact with biological targets and exhibit diverse biological activities makes it a valuable compound in scientific research and industrial applications.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound belonging to the family of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Synthesis

The compound features a complex structure with two thiadiazole rings connected through a thioether linkage and an acetamide moiety. The synthesis typically involves the reaction of 5-methyl-1,3,4-thiadiazole derivatives with phenoxyacetamides under controlled conditions to yield the desired product. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.

Anticancer Activity

Several studies have documented the anticancer potential of thiadiazole derivatives. For instance, research has shown that compounds containing the 1,3,4-thiadiazole motif exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays using MTT methodology have demonstrated that these compounds can inhibit cell proliferation in prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol) | PC3 | 10.5 | |

| N-(5-methyl-1,3,4-thiadiazol) | HT-29 | 15.2 | |

| N-(5-methyl-1,3,4-thiadiazol) | SKNMC | 12.0 |

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit broad-spectrum activity against various bacterial strains and fungi. For example, studies have reported significant inhibition of Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol) | E. coli | 18 | |

| N-(5-methyl-1,3,4-thiadiazol) | S. aureus | 20 |

Anti-inflammatory Activity

In addition to anticancer and antimicrobial activities, thiadiazole derivatives have demonstrated anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives in an animal model for their anti-inflammatory effects. The results indicated a significant reduction in edema and inflammatory markers when treated with these compounds compared to control groups .

Q & A

Q. What are the standard synthetic protocols for preparing this compound and its derivatives?

The compound is synthesized via nucleophilic substitution reactions. For example, intermediates like 5-methyl-1,3,4-thiadiazol-2-amine and 5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-thiol are reacted in acetone at room temperature. Post-reaction, the solvent is evaporated under reduced pressure, followed by washing with water, drying, and recrystallization from ethanol. Structural validation employs FT-IR, ¹H/¹³C NMR, mass spectrometry, and elemental analysis (Table I and II in ).

Q. How are purity and structural integrity ensured during synthesis?

Reaction progress is monitored via TLC (e.g., Silufol UV-254 plates with chloroform:acetone 3:1). Purification involves recrystallization from solvents like ethanol or acetic acid. Spectroscopic techniques (e.g., IR for carbonyl/thioamide groups, NMR for proton environments) confirm functional groups and connectivity .

Q. What biological screening methods are used for preliminary activity assessment?

Derivatives are typically screened for anticancer activity using cell viability assays (e.g., MTT). For example, compounds with cyanoacrylamide or benzamide substituents show pro-apoptotic effects via mitochondrial membrane depolarization assays. Dose-response curves and IC₅₀ values are calculated to prioritize leads .

Advanced Research Questions

Q. What strategies resolve challenges in isolating reactive intermediates during synthesis?

Intermediate instability, such as thioamide co-crystals, is addressed by optimizing reaction termination timing. Co-crystallization with stable analogs (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) allows X-ray diffraction analysis, providing structural insights without isolating pure intermediates .

Q. How can contradictory biological activity data across studies be reconciled?

Discrepancies may arise from substituent effects (e.g., electron-withdrawing vs. donating groups) or assay conditions. For instance, furan-containing derivatives exhibit higher cytotoxicity than thiophene analogs due to enhanced membrane permeability . Orthogonal assays (e.g., flow cytometry for cell cycle arrest) and structural-activity relationship (SAR) modeling are critical for validation .

Q. What methodologies optimize reaction yields for scale-up?

Yield optimization involves varying solvent polarity (e.g., acetone vs. DMF), stoichiometric ratios (e.g., 1:1.2 molar excess of electrophiles), and temperature (reflux vs. RT). Catalytic additives like triethylamine improve acylation efficiency, as seen in chloroacetyl chloride reactions .

Q. How are computational tools integrated into mechanistic studies?

Density functional theory (DFT) models predict reactive sites for electrophilic substitution. For example, sulfur atoms in the thiadiazole ring are nucleophilic hotspots, guiding regioselective modifications. Docking studies further correlate substituent effects with target binding (e.g., tubulin inhibition) .

Data Contradiction and Validation

Q. How to address inconsistencies in spectroscopic data interpretation?

Ambiguities in NMR signals (e.g., overlapping proton environments) are resolved via 2D techniques (COSY, HSQC) and comparison with synthesized analogs. For example, thioacetamide vs. acetamide derivatives show distinct ¹³C NMR shifts (~170 ppm for C=O vs. ~195 ppm for C=S) .

Q. Why do some derivatives show unexpected reactivity in heterocyclization?

Steric hindrance from bulky substituents (e.g., trichloroethyl groups) can divert reaction pathways. Adjusting acid catalysts (e.g., H₂SO₄ concentration) or switching to microwave-assisted synthesis reduces side reactions, as demonstrated in triazine ring formation .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/reagent combinations .

- Structural Analysis : Prioritize X-ray crystallography for ambiguous cases; co-crystal strategies bypass isolation hurdles .

- Biological Validation : Combine in vitro assays (e.g., apoptosis markers) with pharmacokinetic profiling to clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.